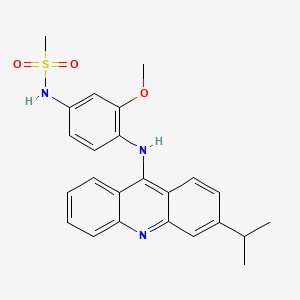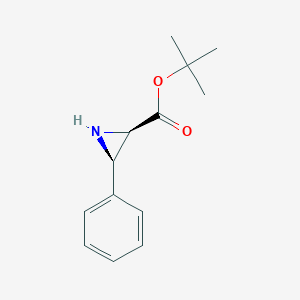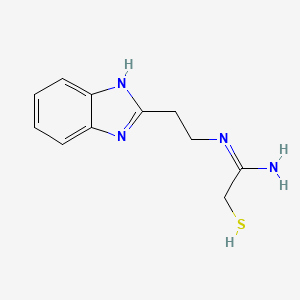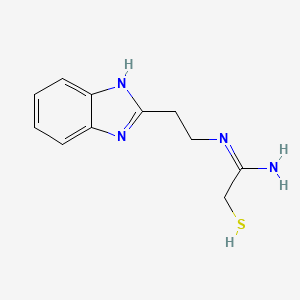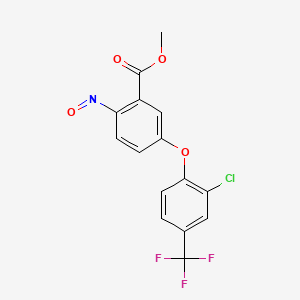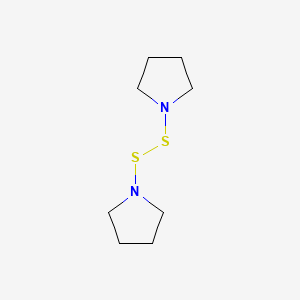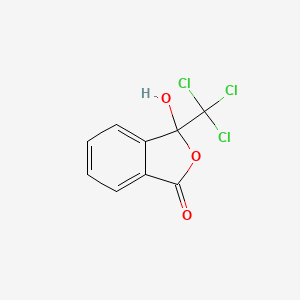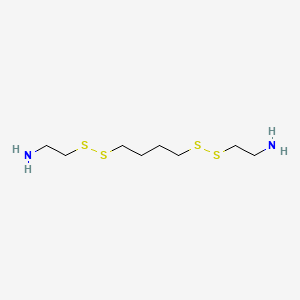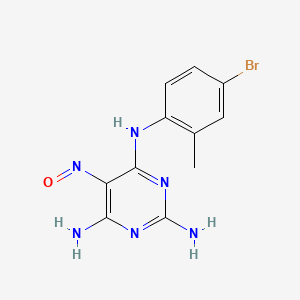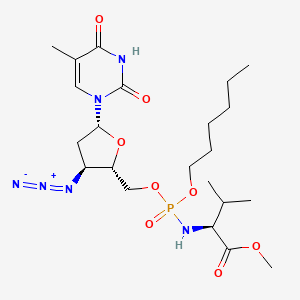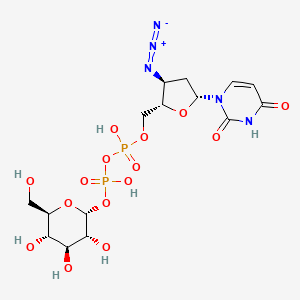
Diphosphoglucose-AzddU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphoglucose-AzddU is a synthetic compound that combines the properties of diphosphoglucose and 3’-azido-2’,3’-dideoxyuridine Diphosphoglucose is a nucleotide sugar involved in glycosyltransferase reactions in metabolism, while 3’-azido-2’,3’-dideoxyuridine is an anti-HIV nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphosphoglucose-AzddU involves multiple steps, starting with the preparation of diphosphoglucose and 3’-azido-2’,3’-dideoxyuridine separately. Diphosphoglucose can be synthesized through enzymatic reactions involving uridine diphosphate glucose pyrophosphorylase, which catalyzes the formation of diphosphoglucose from glucose-1-phosphate and uridine triphosphate . 3’-Azido-2’,3’-dideoxyuridine is synthesized through a series of chemical reactions starting from uridine, involving azidation and deoxygenation steps .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale enzymatic synthesis for diphosphoglucose and chemical synthesis for 3’-azido-2’,3’-dideoxyuridine. The final step would involve coupling these two components under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
Diphosphoglucose-AzddU can undergo various chemical reactions, including:
Oxidation: The glucose moiety can be oxidized to form glucuronic acid derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Glucuronic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a substrate in glycosylation reactions to study enzyme mechanisms and kinetics.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Industry: Potential use in the synthesis of complex carbohydrates and glycoconjugates for various applications.
Mechanism of Action
The mechanism of action of Diphosphoglucose-AzddU involves its interaction with specific enzymes and molecular targets:
Molecular Targets: Glycosyltransferases and reverse transcriptase enzymes.
Pathways Involved: Inhibition of viral replication by incorporating into viral DNA and causing chain termination, and participation in glycosylation reactions in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another anti-HIV nucleoside analog with similar antiviral properties.
Uridine diphosphate glucose (UDP-Glucose): A nucleotide sugar involved in glycosylation reactions.
Uniqueness
Diphosphoglucose-AzddU is unique due to its dual functionality, combining the properties of a nucleotide sugar and an antiviral nucleoside analog. This allows it to participate in both metabolic and antiviral processes, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
132278-28-5 |
|---|---|
Molecular Formula |
C15H23N5O15P2 |
Molecular Weight |
575.32 g/mol |
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O15P2/c16-19-18-6-3-10(20-2-1-9(22)17-15(20)26)32-8(6)5-31-36(27,28)35-37(29,30)34-14-13(25)12(24)11(23)7(4-21)33-14/h1-2,6-8,10-14,21,23-25H,3-5H2,(H,27,28)(H,29,30)(H,17,22,26)/t6-,7+,8+,10+,11+,12-,13+,14+/m0/s1 |
InChI Key |
UMRLAMTYOVYVEO-SEKGBAOZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


